molecular formula C6H11N2OCl B601782 Cimetidine EP Impurity I HCl CAS No. 38603-74-6

Cimetidine EP Impurity I HCl

カタログ番号: B601782
CAS番号: 38603-74-6
分子量: 162.62
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Cimetidine EP Impurity I HCl involves several steps, starting with the preparation of the imidazole ring. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Cimetidine EP Impurity I HCl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include carboxylic acids, imidazoline derivatives, and various substituted imidazole compounds .

類似化合物との比較

Cimetidine EP Impurity I HCl can be compared with other similar compounds, including:

The uniqueness of this compound lies in its specific structure, which includes an ethyl group and a hydroxymethyl group attached to the imidazole ring. This structure differentiates it from other impurities and contributes to its distinct chemical and pharmacological properties .

生物活性

Cimetidine, an H2 receptor antagonist, is primarily used to treat gastrointestinal disorders by reducing gastric acid secretion. The focus of this article is on the biological activity of Cimetidine EP Impurity I HCl , an impurity associated with cimetidine that may have distinct pharmacological properties. This discussion will include mechanisms of action, pharmacokinetics, potential therapeutic implications, and adverse effects, supported by relevant case studies and research findings.

Cimetidine functions as a competitive antagonist of the histamine H2 receptors located on the gastric parietal cells. By blocking these receptors, cimetidine inhibits gastric acid secretion stimulated by histamine, food, and other factors. This action leads to:

  • Reduction in gastric acid volume : Decreases both basal and stimulated acid secretion.
  • Inhibition of pepsin secretion : Affects protein digestion.
  • Alteration in gastric bacterial flora : Increases certain bacteria such as nitrate-reducing organisms .

Pharmacokinetics

The pharmacokinetic profile of cimetidine is characterized by:

  • Absorption : Rapid absorption with an oral bioavailability of 60-70%, peaking within 1-3 hours post-administration .
  • Distribution : Widely distributed in tissues, with a volume of distribution ranging from 0.8 to 1 L/kg .
  • Metabolism : Primarily metabolized in the liver into metabolites like cimetidine sulfoxide and hydroxycimetidine. Approximately 56-85% is excreted unchanged in urine .
  • Half-life : The elimination half-life is about 123 minutes (2 hours) .

Case Studies

  • Acute Intermittent Porphyria :
    • Cimetidine has shown symptomatic improvement in children with acute intermittent porphyria by inhibiting heme biosynthesis. Patients experienced reduced photosensitivity and improved liver function tests over two years without significant adverse effects .
  • Drug Interactions :
    • Cimetidine's role as a potent inhibitor of cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4) has significant implications for drug-drug interactions. For instance, it can enhance the effects of drugs metabolized through these pathways, leading to increased serum levels and potential toxicity .

Adverse Effects

While generally well-tolerated, cimetidine can cause several adverse effects:

  • CNS Effects : Headaches, dizziness, and somnolence are common, particularly in elderly patients or those with renal impairment .
  • Gastrointestinal Issues : Potential for vitamin B12 deficiency due to impaired absorption linked to long-term therapy .
  • Hepatic Reactions : Rare instances of hepatitis suggest hypersensitivity reactions .

Summary Table of Biological Activity

ParameterDescription
Mechanism of ActionH2 receptor antagonist; inhibits gastric acid secretion
AbsorptionRapid; 60-70% bioavailability
DistributionVd: 0.8 - 1 L/kg
MetabolismLiver; major metabolite is cimetidine sulfoxide
Elimination Half-Life~123 minutes (2 hours)
Therapeutic UsesPeptic ulcer disease, gastroesophageal reflux disease
Significant Drug InteractionsInhibits CYP450 enzymes affecting metabolism of various drugs
Common Adverse EffectsCNS effects, gastrointestinal issues, possible B12 deficiency

特性

CAS番号

38603-74-6

分子式

C6H11N2OCl

分子量

162.62

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。